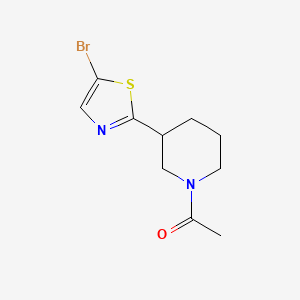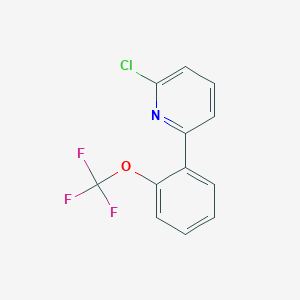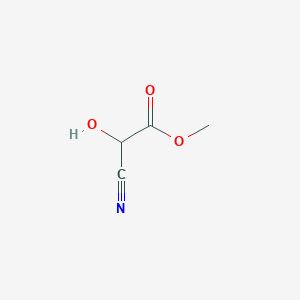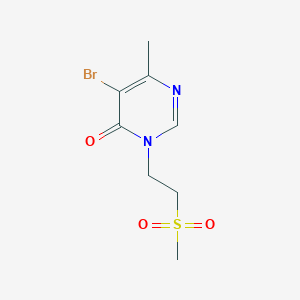![molecular formula C18H26B2O4S2 B1444341 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene CAS No. 924894-85-9](/img/structure/B1444341.png)
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene
Overview
Description
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene is an organic compound with the chemical formula C18H26B2O4S2. This compound is notable for its unique structure, which includes two boronic ester groups attached to a thieno[3,2-b]thiophene core. It is primarily used in the field of organic electronics due to its excellent optoelectronic properties and charge transport characteristics .
Mechanism of Action
Target of Action
It is used as a charge transport material in field effect transistors . The high carrier mobility of this compound is due to the conjugation of the fused ring system and the high concentration of sulfur atoms .
Mode of Action
The compound serves as a versatile ligand and is readily employed as a monomer for Suzuki cross-coupling reactions and amination reactions .
Biochemical Pathways
It is known that the compound is involved in the synthesis of poly(phenylenevinylene) for 2d semiconducting materials, through aldol condensation .
Pharmacokinetics
The boronic acid ester group improves the solubility and also enhances the charge transport properties .
Result of Action
The result of the compound’s action is the formation of covalent organic frameworks (COFs) used as porous materials and semiconducting polymers . These COFs synthesized from the compound are ideal for post-functionalization after the polymer network is formed .
Action Environment
It is known that the compound has a melting point of 290-294°c and a predicted boiling point of 5010±450 °C . It is stored at 2-8°C .
Biochemical Analysis
Biochemical Properties
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene plays a crucial role in biochemical reactions, particularly in the synthesis of covalent organic frameworks (COFs) and semiconducting polymers. This compound interacts with various enzymes and proteins, facilitating reactions such as Suzuki cross-coupling and amination . The nature of these interactions involves the formation of covalent bonds between the boron atoms in the compound and the active sites of the enzymes, leading to the formation of stable complexes that drive the biochemical reactions forward.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in metabolic pathways, leading to changes in the production of key metabolites . Additionally, it can alter cell signaling pathways by interacting with specific receptors and enzymes, thereby influencing cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to the inhibition or activation of these biomolecules, resulting in changes in their activity and function . For example, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the enzymes from catalyzing their respective reactions. Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to certain environmental factors . The long-term effects of the compound on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function, such as enhancing metabolic activity and promoting cell growth . At higher doses, the compound can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s effects change dramatically once a certain dosage is exceeded.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for the synthesis and degradation of key metabolites . The compound can affect metabolic flux by altering the activity of enzymes involved in these pathways, leading to changes in the levels of specific metabolites. For example, it can enhance the production of certain metabolites by activating enzymes that catalyze their synthesis, while inhibiting the degradation of other metabolites by inhibiting enzymes responsible for their breakdown.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, allowing it to reach its target sites within the cell. The binding proteins help to localize and accumulate the compound in specific cellular compartments, enhancing its effectiveness in modulating cellular processes.
Subcellular Localization
The subcellular localization of this compound is a key factor that influences its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These modifications can include the addition of specific chemical groups that direct the compound to its target sites, where it can exert its effects on cellular processes. The localization of the compound within specific subcellular compartments can enhance its ability to interact with its target biomolecules, leading to more effective modulation of cellular function.
Preparation Methods
The synthesis of 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene typically involves a Suzuki coupling reaction. This process begins with the preparation of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-phenol and bromothiophene. These intermediates are then coupled using a palladium catalyst under appropriate reaction conditions to yield the target compound . Industrial production methods may involve scaling up this reaction while ensuring the purity and yield of the product are maintained.
Chemical Reactions Analysis
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene undergoes several types of chemical reactions, including:
Suzuki Coupling Reactions: This compound is often used as a reagent in Suzuki coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The boronic ester groups can undergo oxidation to form boronic acids or reduction to form boranes.
Substitution Reactions: The thieno[3,2-b]thiophene core can participate in electrophilic substitution reactions, leading to various functionalized derivatives.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar compounds to 2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene include:
5,5’-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2’-bithiophene: This compound also features boronic ester groups and a thiophene core, but with a different structural arrangement.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester derivative, but with a pyridine ring instead of a thiophene ring.
The uniqueness of this compound lies in its specific structural configuration, which provides a balance of solubility, stability, and electronic properties that are particularly advantageous for organic electronic applications .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophen-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26B2O4S2/c1-15(2)16(3,4)22-19(21-15)13-9-11-12(25-13)10-14(26-11)20-23-17(5,6)18(7,8)24-20/h9-10H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWCRHWJNFQUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(S2)C=C(S3)B4OC(C(O4)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26B2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10730346 | |
| Record name | 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924894-85-9 | |
| Record name | 2,2'-(Thieno[3,2-b]thiene-2,5-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10730346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


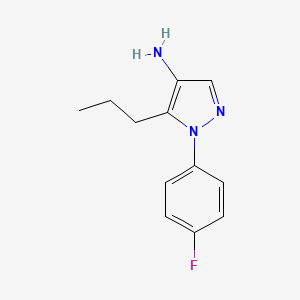
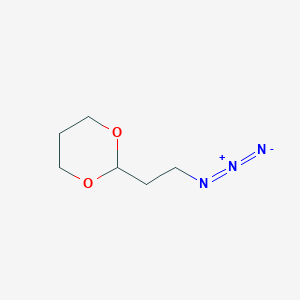

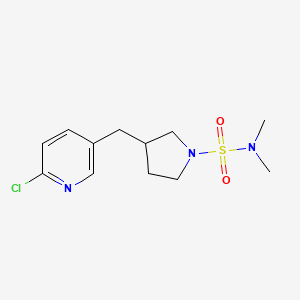
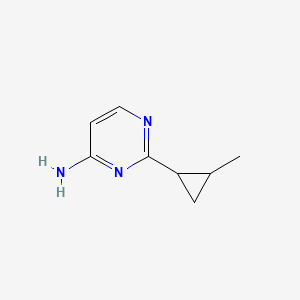

![5-Bromo-2-methyl-3-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B1444269.png)
![ethyl 7-[(1E)-2-ethoxyprop-1-en-1-yl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444270.png)
